Tris[3,5-bis(trifluoromethyl)phenyl]phosphine
Overview
Description
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is an organophosphorus compound with the chemical formula
C24H9F18P
. It is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a central phosphorus atom. This compound is notable for its high thermal and chemical stability, making it a valuable ligand in various catalytic processes.Mechanism of Action
Target of Action
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine, also known as Tris[3,5-bis(trifluoromethyl)phenyl]phosphane, is primarily used as a ligand . Ligands are molecules that bind to other molecules, often acting as catalysts to initiate or accelerate chemical reactions .
Mode of Action
As a ligand, this compound interacts with its targets by binding to them and forming a complex . This interaction can alter the chemical properties of the target molecule, enabling or accelerating chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in . It is known to be involved in various organic transformations .
Pharmacokinetics
It is known to be insoluble in water , which may affect its bioavailability and distribution.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. As a ligand, it can enable or accelerate reactions such as the Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere and away from air . Its reactivity may also be affected by temperature and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 3,5-bis(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
PCl3+3LiC6H3(CF3)2→P(C6H3(CF3)2)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coordination: As a ligand, it forms stable complexes with various transition metals.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Metal Salts: Palladium, platinum, and nickel salts for complex formation.
Major Products:
Phosphine Oxide: Formed during oxidation.
Metal Complexes: Various metal-phosphine complexes used in catalysis.
Chemistry:
Catalysis: Widely used as a ligand in homogeneous catalysis, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Material Science: Utilized in the synthesis of advanced materials due to its stability and electronic properties.
Biology and Medicine:
Drug Development: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals due to its ability to form stable complexes with metals.
Industry:
Polymerization Catalysts: Used in the production of polymers and plastics.
Electronics: Employed in the manufacture of electronic components due to its high thermal stability.
Comparison with Similar Compounds
- Tris(pentafluorophenyl)phosphine
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
Comparison: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its electron-withdrawing capability compared to other phosphines. This property makes it particularly effective in stabilizing metal centers and facilitating catalytic processes. Its high thermal stability and resistance to oxidation also set it apart from other similar compounds.
Properties
IUPAC Name |
tris[3,5-bis(trifluoromethyl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H9F18P/c25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHLZVYLDBFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H9F18P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380755 | |
Record name | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-62-6 | |
Record name | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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